The compound is derived from thieno[3,2-b]pyridine, a bicyclic structure that incorporates sulfur and nitrogen atoms. Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is specifically noted for its role as an intermediate in the synthesis of various bioactive molecules and has been explored in the context of cancer research and inflammatory diseases .
The synthesis of ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate typically involves several key steps:
Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate has a complex molecular structure characterized by:
The molecular structure allows for various interactions with biological targets, making it a subject of interest in drug discovery.
Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate participates in several chemical reactions:
These reactions make it a versatile building block in synthetic organic chemistry.
The mechanism of action of ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate primarily involves its role as an inhibitor of specific kinases, particularly the IκB kinase complex. This inhibition affects the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway, which is crucial in regulating immune responses and cellular proliferation.
Inhibition of IκB kinase leads to decreased phosphorylation of IκB proteins, preventing their degradation and subsequent translocation of nuclear factor kappa-light-chain-enhancer of activated B cells into the nucleus. This results in reduced expression of pro-inflammatory cytokines and may have therapeutic implications in treating autoimmune diseases and cancer .
Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate exhibits several notable physical and chemical properties:
These properties are critical for its handling in laboratory settings and its formulation into pharmaceutical preparations .
The applications of ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate are diverse:
The core structure follows IUPAC naming conventions for fused heterocyclic systems. The parent bicyclic system is designated as thieno[3,2-b]pyridine, indicating a thiophene ring (with S atom at position 1) fused to a pyridine ring (N atom at position 4) where bond fusion occurs between thiophene's 3-2 bond and pyridine's b-edge (positions 5-6). The substituents are specified as:
The systematic name is thus ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate (CAS: 171179-86-5) [3] [9]. This differentiates it from critical regioisomers:
Table 1: Isomeric Differentiation of Key Thienopyridine Scaffolds
Fusion Type | CAS Number | Substituent Positions | Key Structural Feature |
---|---|---|---|
[3,2-b] | 171179-86-5 | 3-amino, 2-carboxylate | Amino and ester groups adjacent across thiophene-pyridine bond |
[2,3-b] | 52505-46-1 | 3-amino, 2-carboxylate | Amino and ester groups on thiophene ring only |
[3,2-c] | 12866692 | 3-amino, 2-carboxylate | Pyridine N at ring junction position |
Though explicit DFT studies for this specific isomer are limited in the retrieved literature, crystallographic data for analogous thienopyridines reveals key geometric features. X-ray diffraction of the [2,3-b] regioisomer shows:
Table 2: Hydrogen-Bond Geometry in [2,3-b] Analogue (Experimental)
D−H···A | D−H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
---|---|---|---|---|
N2−H1N2···O2 | 0.84(2) | 2.26(2) | 2.848(3) | 127(2) |
N2−H1N2···O2ⁱ | 0.84(2) | 2.38(3) | 3.067(3) | 139(2) |
N2−H2N2⋯N1ⁱⁱ | 0.81(3) | 2.38(3) | 3.118(3) | 152(3) |
Electronically, the amino group donates electrons to the electron-deficient pyridine ring, creating a push-pull system ideal for charge transfer. The HOMO is localized over the amino-thiophene-carboxylate region, while the LUMO resides primarily on the pyridine ring – a distribution supporting bioactivity as kinase inhibitors or anti-inflammatory agents [7] [10].
Regioisomeric differences profoundly impact physicochemical properties and bioactivity:
Table 3: Comparative Biological Activities of Thienopyridine Regioisomers
Regioisomer | Target Activity | Optimal Compound | Potency (IC50 or GI50) |
---|---|---|---|
[3,2-b] | Antitumor (NCI-H460) | Compound 3c | 1.40 ± 0.40 µM (GI50) |
[2,3-b] | 5-LOX inhibition | Compound 7a | 0.15 µM (IC50) |
[2,3-b] | COX-2 inhibition | Compound 7b | 7.5 µM (IC50) |
Synthetic Applications and Bioactivity Profile
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0